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Abstract

Substituted nitrobenzoates represent a pivotal class of molecules in medicinal chemistry and
materials science, exhibiting a wide spectrum of biological activities and physicochemical
properties. The functional versatility of these compounds is intrinsically linked to their electronic
and structural characteristics, which can be precisely modulated by the nature and position of
substituents on the aromatic ring. This technical guide provides a comprehensive exploration of
the theoretical and computational methodologies employed to investigate substituted
nitrobenzoate structures. We delve into the application of quantum chemical methods, such as
Density Functional Theory (DFT) and Hartree-Fock (HF), to elucidate the impact of substituents
on molecular geometry, electronic charge distribution, and reactivity. Furthermore, this guide
details the development and application of Quantitative Structure-Activity Relationship (QSAR)
models for predicting the biological efficacy and toxicity of nitrobenzoate derivatives. By
integrating these computational predictions with experimental data, researchers can accelerate
the rational design of novel therapeutic agents and functional materials. This document is
intended for researchers, scientists, and drug development professionals, offering both
foundational knowledge and advanced, field-proven insights into the computational analysis of
this important chemical scaffold.
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Introduction: The Significance of Substituted
Nitrobenzoates

Nitroaromatic compounds, particularly substituted nitrobenzoates, are foundational scaffolds in
organic chemistry. The nitro group, a strong electron-withdrawing moiety, profoundly influences
the electronic structure of the benzene ring through both inductive and resonance effects.[1][2]
This modulation of electron density is a key determinant of the molecule's reactivity,
intermolecular interactions, and ultimately, its biological activity.

Historically, nitro-containing compounds have been viewed with caution in drug development
due to concerns about potential mutagenicity and genotoxicity.[3] However, a growing body of
evidence demonstrates their therapeutic potential across various domains. For instance,
nitrobenzoate derivatives have been identified as potent inhibitors of critical enzymes in
pathogens like Mycobacterium tuberculosis and have shown promise as anti-inflammatory and
antimalarial agents.[4][5][6][7] The 3,5-dinitrobenzoate scaffold, in particular, has been
highlighted as a promising framework for developing future antimycobacterial drugs.[5]

The central challenge and opportunity lie in understanding the precise relationship between a
substituent's identity and position, the resulting molecular properties, and the observed
biological function. Theoretical and computational studies provide an indispensable toolkit for
navigating this complex landscape. By modeling these structures at an atomic level, we can
predict their behavior, rationalize experimental observations, and guide the synthesis of new
compounds with enhanced efficacy and safety profiles. This guide elucidates the core
computational strategies that empower this modern approach to chemical and pharmaceutical
research.

Core Theoretical Methodologies

The theoretical investigation of substituted nitrobenzoates relies on a suite of computational
methods that model molecular behavior from first principles. The choice of methodology is
critical and is dictated by the specific scientific question, the desired level of accuracy, and
available computational resources.

Quantum Chemical Methods
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Quantum chemistry calculations provide detailed insights into the electronic structure and
energetics of molecules.

The Hartree-Fock method is a foundational ab initio approach that approximates the many-
electron wavefunction as a single Slater determinant.[8] It treats each electron as moving in the
average field of all other electrons, thus neglecting instantaneous electron-electron correlation.
While HF can be computationally less demanding than more advanced methods, its neglect of
electron correlation can limit its accuracy, especially for systems with significant electron
delocalization. However, HF-derived electron densities can sometimes be used in a non-self-
consistent manner with Density Functional Theory (DFT) functionals to correct for errors in self-
consistent DFT calculations, a technique known as Density-Corrected DFT (DC-DFT).[9][10]

DFT has become the workhorse of modern computational chemistry due to its favorable
balance of accuracy and computational cost.[9] It recasts the problem of solving the many-
electron Schrddinger equation into finding the electron density that minimizes the total energy.
The core of DFT lies in the exchange-correlation (XC) functional, which accounts for the
complex quantum mechanical effects of exchange and electron correlation.

Causality Behind Method Selection:

» Functional Choice: The selection of the XC functional is the most critical decision in a DFT
calculation. For organic molecules like nitrobenzoates, hybrid functionals such as B3LYP are
widely used as they mix a portion of exact HF exchange with DFT exchange, often yielding
accurate geometries and electronic properties.[11] For studying reaction mechanisms or
thermochemistry, functionals like M06-2X or PBEO may provide higher accuracy.[12][13]

» Basis Set Selection: The basis set is the set of mathematical functions used to build the
molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-
311++G(d,p), are commonly employed.[11][12] The inclusion of polarization functions (d,p) is
essential for accurately describing the anisotropic electron distribution in the nitro and
carboxylate groups, while diffuse functions (++) are important for anions or systems with
significant non-covalent interactions.

The general workflow for a quantum chemical analysis of a substituted nitrobenzoate is
depicted below.
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Workflow for Quantum Chemical Analysis.
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Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a correlation between the chemical
structures of a series of compounds and their biological activity.[14] For nitrobenzoate
derivatives, QSAR can predict properties like toxicity or inhibitory potency against a biological
target.[6][15][16]

The process involves calculating a set of molecular descriptors that quantify various aspects of
the molecule's structure and electronics. These descriptors are then used as independent
variables in a multiple linear regression (MLR) or machine learning algorithm to build a
predictive model.[6]

Key Molecular Descriptors for Nitrobenzoates:

» Electronic Descriptors: Charges on specific atoms (e.g., nitro-group oxygens), dipole
moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO).[6][16] The LUMO energy, in particular, is often
correlated with the toxicity of nitroaromatic compounds.[16]

» Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (LogP),
which models the compound's ability to cross biological membranes.[16]

 Steric/Topological Descriptors: Molecular weight, surface area, and other descriptors that
describe the size and shape of the molecule.

A robust QSAR model can significantly reduce the need for extensive experimental screening
by prioritizing the synthesis and testing of the most promising candidates.[17]

Analysis of Molecular Properties: The Substituent
Effect

The predictive power of theoretical studies stems from their ability to quantify how substituents
alter the intrinsic properties of the nitrobenzoate scaffold.

Impact on Electronic Structure
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Quantum chemical modeling allows for a detailed analysis of the o- and 1t-electron systems
within the molecule.[18][19] The introduction of a substituent (X) on the nitrobenzene ring
initiates a redistribution of electron density that is highly dependent on the substituent's
electronic nature and its position (ortho, meta, or para) relative to the nitro and benzoate
groups.

o Electron-Donating Groups (EDGS) like -OH, -NHz2, and -OCHs increase the electron density
in the aromatic ring, particularly at the ortho and para positions, through a 1t-electron
resonance effect.[19]

e Electron-Withdrawing Groups (EWGS) like -CN, -CHO, and additional -NOz groups decrease
the ring's electron density.[18]

This redistribution strongly affects the molecule's reactivity and its interaction with biological
targets. For instance, strong resonance interactions from para-positioned electron-donating
substituents can significantly influence the electronic character of the nitro group, which is often
crucial for its biological mechanism of action.[18][19]

The table below summarizes the calculated HOMO-LUMO energy gap for a series of para-
substituted nitrobenzoic acids, illustrating the electronic effect of different functional groups. A
smaller gap generally implies higher chemical reactivity.
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Substituent (X) at

para-position HOMO (eV) LUMO (eV) Energy Gap (eV)
-H -8.52 -3.81 4,71
-OH -7.98 -3.65 4.33
-NH:z -7.45 -3.51 3.94
-CHs -8.21 -3.70 451
-Cl -8.65 -4.02 4.63
-CN -9.01 -4.43 4.58
-NO: -9.34 -4.88 4.46

Note: Values are
illustrative and depend
on the specific level of
theory and basis set

used.

Geometric Parameters and Aromaticity

Geometry optimization provides the lowest-energy three-dimensional structure of the molecule.
From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles
can be analyzed. Substituents can induce notable changes in the geometry of the benzene ring
and the orientation of the nitro and carboxylate groups.

Aromaticity, a key feature of the benzene ring, can be quantified using computational indices.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a popular geometry-based index that
evaluates the degree of bond length equalization in the ring.[20][21] A HOMA value close to 1
indicates high aromaticity, while a value close to 0 suggests a non-aromatic, bond-alternating
structure. The presence of strong electron-donating or withdrawing groups can decrease the
HOMA value, indicating a reduction in the ring's aromatic character due to increased rt-electron
delocalization into or out of the ring.[1][22]

Correlation with Experimental Spectroscopic Data
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A critical step in validating any theoretical model is to compare its predictions with experimental
results. Computational chemistry can simulate various types of spectra with high accuracy.

 Vibrational Spectroscopy (IR and Raman): Frequency calculations yield the vibrational
modes of the molecule. The resulting wavenumbers and intensities can be directly compared
to experimental FT-IR and FT-Raman spectra.[11][23] Characteristic shifts in the vibrational
frequencies of the -NOz or -COO~ groups upon changes in substitution provide a powerful
tool for confirming theoretical predictions about electronic structure.[11]

 NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated,
from which *H and 3C NMR chemical shifts can be predicted.[11] Good correlation between
calculated and experimental chemical shifts serves as strong evidence for the accuracy of
the computed molecular structure.[11]

This self-validating system, where computational results are benchmarked against
experimental data, is a cornerstone of trustworthy theoretical research.[24]

Applications in Drug Design and Materials Science

The ultimate goal of these theoretical studies is to guide the development of new molecules
with specific, desirable functions.

Case Study: Nitrobenzoates as Enzyme Inhibitors

Computational methods are integral to modern drug discovery pipelines.[14][25] Virtual
screening, which involves docking large libraries of compounds into the active site of a protein
target, has successfully identified nitrobenzoate-based inhibitors.

o M. tuberculosis HisG Inhibitors: Virtual screening identified novel nitrobenzothiazole
compounds that inhibit ATP phosphoribosyl transferase (HisG), a key enzyme in the histidine
biosynthesis pathway of M. tuberculosis.[4] Subsequent molecular docking studies helped to
elucidate the binding mode of these inhibitors, revealing key interactions within the enzyme's
active site that are responsible for their inhibitory activity.[4]

e 5-Lipoxygenase (5-LOX) Inhibitors: The 3,5-dinitrobenzoate scaffold has been developed
into a series of inhibitors for human 5-lipoxygenase, an enzyme involved in inflammatory
pathways.[7] The design process was guided by computational models of the enzyme, and
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the structure-activity relationship (SAR) study provided crucial insights for optimizing inhibitor
potency.[7]

The logical relationship between computational screening and experimental validation in drug
discovery is illustrated below.
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Computational Drug Discovery Workflow.

Rational Design of Functional Materials

Beyond medicine, theoretical studies guide the design of materials with specific properties. For
example, understanding the intermolecular interactions that govern the formation of solid
solutions between different substituted nitrobenzoic acids is crucial for crystal engineering.[26]
[27][28] By calculating interaction energies and simulating crystal packing, researchers can
predict the likelihood of solid solution formation, which is essential for creating mixed-crystal
materials with tailored optical or physical properties.[26]

Protocols and Methodologies
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This section provides standardized, step-by-step protocols for key computational workflows

discussed in this guide.

Protocol 1: DFT Geometry Optimization and Frequency
Calculation

Molecule Construction: Build the 3D structure of the desired substituted nitrobenzoate using
molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry
optimization using a molecular mechanics force field (e.g., UFF).

Input File Generation: Create an input file for the quantum chemistry package (e.qg.,
Gaussian, ORCA).

o

Specify the charge and multiplicity of the molecule.

Provide the atomic coordinates in Z-matrix or Cartesian format.

o

[¢]

Define the calculation keywords. For a typical optimization and frequency calculation, this
would be Opt Freq.

[¢]

Specify the level of theory and basis set, for example: B3LYP/6-311++G(d,p).

Execution: Submit the calculation to a high-performance computing cluster.

Verification of Optimization: Once the calculation is complete, open the output file. Confirm
that the optimization has converged successfully (there should be a message indicating
"Stationary point found.").

Verification of Minimum Energy Structure: Check the results of the frequency calculation. A
true minimum on the potential energy surface will have zero imaginary frequencies. The
presence of one or more imaginary frequencies indicates a transition state or a higher-order
saddle point, and the geometry must be re-optimized.

Data Extraction: Extract the final optimized coordinates, total electronic energy, orbital
energies (HOMO/LUMO), atomic charges (e.g., Mulliken or NBO), and the list of vibrational
frequencies and IR intensities.
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Protocol 2: QSAR Model Development

Dataset Preparation: Assemble a dataset of nitrobenzoate compounds with experimentally
measured biological activity (e.g., ICso or log(IGCso™1)). Ensure the data is consistent and
covers a significant range of activity.

Structure Optimization: For each molecule in the dataset, perform a standardized geometry
optimization using a consistent level of theory (e.g., PM6 semi-empirical method or DFT as
described in Protocol 1).[6][15]

Descriptor Calculation: Using the optimized geometries, calculate a wide range of molecular
descriptors (electronic, hydrophobic, steric, etc.) using software like PaDEL-Descriptor or the
quantum chemistry output.

Data Curation: Remove descriptors that are constant or highly correlated with each other.

Model Building: Divide the dataset into a training set (~75-80%) and a test set (~20-25%).
Use the training set to build the model using multiple linear regression (MLR) or other
machine learning algorithms.

Model Validation:

o Internal Validation: Assess the statistical quality of the model on the training set using
metrics like the coefficient of determination (R?), standard error (SE), and leave-one-out
cross-validation (Q2). A good model typically has Rz > 0.6 and Q2 > 0.5.

o External Validation: Use the trained model to predict the activity of the compounds in the
test set. Calculate the predictive R2 (R2_pred) to assess the model's ability to generalize to
new data.

Interpretation: Analyze the final QSAR equation to understand which descriptors are most
influential in determining the biological activity, thereby providing insights into the mechanism
of action.

Conclusion and Future Outlook
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Theoretical studies of substituted nitrobenzoates provide a powerful, predictive framework for
understanding and manipulating their chemical and biological properties. Methodologies
ranging from high-level DFT calculations to statistical QSAR modeling offer a multi-faceted
approach to analyzing these structures. By elucidating the subtle effects of chemical
substitution on electron distribution, molecular geometry, and reactivity, these computational
tools enable the rational design of novel drug candidates and advanced materials.

The synergy between computational prediction and experimental validation remains
paramount. As computational power increases and theoretical methods become more
sophisticated, the ability to accurately model complex biological systems and predict a
compound's efficacy, toxicity, and pharmacokinetic profile in silico will continue to grow. The
future of this field lies in the tighter integration of these theoretical approaches with artificial
intelligence and high-throughput experimental data, paving the way for a new era of
accelerated and highly targeted molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scispace.com [scispace.com]
e 2. chem.libretexts.org [chem.libretexts.org]
e 3. pubs.acs.org [pubs.acs.org]

e 4. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl
Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nim.nih.gov]

» 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC
[pmc.ncbi.nlm.nih.gov]

o 6. researchgate.net [researchgate.net]

o 7. Development of 3,5-dinitrobenzoate-based 5-lipoxygenase inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

8. ocw.mit.edu [ocw.mit.edul]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1422058?utm_src=pdf-custom-synthesis
https://scispace.com/pdf/substituent-effects-of-nitro-group-in-cyclic-compounds-2v2jfacvqy.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.8b00147
https://pmc.ncbi.nlm.nih.gov/articles/PMC2610488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2610488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10142844/
https://www.researchgate.net/publication/324158196_QSAR_Studies_of_Nitrobenzothiazole_Derivatives_as_Antimalarial_Agents
https://pubmed.ncbi.nlm.nih.gov/24685113/
https://pubmed.ncbi.nlm.nih.gov/24685113/
https://ocw.mit.edu/courses/3-320-atomistic-computer-modeling-of-materials-sma-5107-spring-2005/c23285907f822f3c632029c177f916a6_2_17_note.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. dft.uci.edu [dft.uci.edu]

e 10. chemrxiv.org [chemrxiv.org]

e 11. researchgate.net [researchgate.net]

e 12. research.universityofgalway.ie [research.universityofgalway.ie]
e 13. researchgate.net [researchgate.net]

e 14. jddhs.com [jddhs.com]

e 15. dergipark.org.tr [dergipark.org.tr]

e 16. pdf.benchchem.com [pdf.benchchem.com]

e 17. mdpi.com [mdpi.com]

e 18. Substituent Effect on the o- and m-Electron Structure of the Nitro Group and the Ring in
Meta- and Para-Substituted Nitrobenzenes - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. researchgate.net [researchgate.net]

e 20. books.rsc.org [books.rsc.org]

e 21. mdpi.com [mdpi.com]

o 22.researchgate.net [researchgate.net]

o 23. discovery.researcher.life [discovery.researcher.life]

o 24.researchgate.net [researchgate.net]

o 25. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
e 26. chemrxiv.org [chemrxiv.org]

o 27.researchgate.net [researchgate.net]

o 28. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Theoretical studies of substituted nitrobenzoate
structures]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1422058#theoretical-studies-of-substituted-
nitrobenzoate-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://dft.uci.edu/pubs/SSVB22.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/68fe86365dd091524faf1f4c
https://www.researchgate.net/publication/244287233_Theoretical_and_experimental_IR_Raman_and_NMR_spectra_in_studying_the_electronic_structure_of_2-nitrobenzoates
https://research.universityofgalway.ie/en/publications/an-extensive-theoretical-study-on-the-thermochemistry-of-aromatic/
https://www.researchgate.net/publication/5460097_Theoretical_Study_of_the_Decomposition_Reactions_in_Substituted_Nitrobenzenes
https://jddhs.com/index.php/jddhs/article/view/71
https://dergipark.org.tr/en/download/article-file/2294030
https://pdf.benchchem.com/38/Quantitative_Structure_Activity_Relationship_QSAR_of_Nitrobenzene_Derivatives_A_Comparative_Guide.pdf
https://www.mdpi.com/1422-0067/22/16/8557
https://pubmed.ncbi.nlm.nih.gov/28621536/
https://pubmed.ncbi.nlm.nih.gov/28621536/
https://www.researchgate.net/publication/317624135_Substituent_Effect_on_the_Sigma_and_Pi_Electron_Structure_of_the_Nitro_Group_and_the_Ring_in_Meta_and_Para_Substituted_Nitrobenzenes
https://books.rsc.org/books/edited-volume/1548/chapter/1002518/Theoretical-studies-as-a-tool-for-understanding
https://www.mdpi.com/2413-4155/4/2/24
https://www.researchgate.net/publication/344142234_Substituent_effects_of_nitro_group_in_cyclic_compounds
https://discovery.researcher.life/article/synthesis-and-experimental-versus-theoretical-research-on-spectroscopic-and-electronic-properties-of-3-methyl-4-nitroisothiazole/c9daae57559c3e1498c242fe5b05ea7b?page=1
https://www.researchgate.net/figure/Comparison-between-experimental-and-theoretical-absorption-spectra-a-Experimental_fig4_339208862
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880464/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/644bccb50d87b493e37048c6/original/experimental-and-computational-study-of-solid-solutions-formed-between-substituted-nitrobenzoic-acids.pdf
https://www.researchgate.net/publication/370375465_Experimental_and_Computational_Study_of_Solid_Solutions_Formed_between_Substituted_Nitrobenzoic_Acids
https://www.researchgate.net/publication/373895071_Experimental_and_computational_study_of_solid_solution_formed_between_substituted_nitrobenzoic_acids
https://www.benchchem.com/product/b1422058#theoretical-studies-of-substituted-nitrobenzoate-structures
https://www.benchchem.com/product/b1422058#theoretical-studies-of-substituted-nitrobenzoate-structures
https://www.benchchem.com/product/b1422058#theoretical-studies-of-substituted-nitrobenzoate-structures
https://www.benchchem.com/product/b1422058#theoretical-studies-of-substituted-nitrobenzoate-structures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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